Thaliporphine
Overview
Description
Thaliporphine is a phenolic aporphine alkaloid obtained from various plant species, particularly those belonging to the Lauraceae family. It is known for its antioxidant and α-1 adrenoceptor antagonistic activities. This compound has been studied for its potential therapeutic effects, particularly in the context of endotoxemia and sepsis, where it has shown protective effects on multiple organs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thaliporphine typically involves the extraction of the compound from natural sources, followed by purification processes. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that the compound can be isolated from plants such as Berberis species and Corydalis species .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes from plant sources
Chemical Reactions Analysis
Types of Reactions: Thaliporphine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly involving its phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Chemistry: Thaliporphine is used as a model compound in studies involving alkaloid chemistry and natural product synthesis.
Biology: The compound has been investigated for its biological activities, including its antioxidant and anti-inflammatory properties.
Medicine: this compound has shown promise in the treatment of sepsis and endotoxemia, where it helps in reducing organ injury and improving survival rates
Mechanism of Action
Thaliporphine exerts its effects through multiple mechanisms:
Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species.
α-1 Adrenoceptor Antagonism: this compound blocks α-1 adrenoceptors, leading to vasodilation and reduced blood pressure.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6
Molecular Targets and Pathways: this compound affects several molecular pathways, including the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses.
Comparison with Similar Compounds
Thaliporphine is part of the aporphine alkaloid family, which includes several similar compounds:
Glaucine: Known for its bronchodilator and anti-inflammatory effects.
Boldine: Exhibits antioxidant and hepatoprotective properties.
N-methyllaurotetanine: Has been studied for its potential antihyperglycemic effects.
Predicentrine: Another aporphine alkaloid with various biological activities
Uniqueness of this compound: this compound stands out due to its combined antioxidant, anti-inflammatory, and α-1 adrenoceptor antagonistic activities, making it a unique compound with potential therapeutic applications in conditions like sepsis and endotoxemia .
Biological Activity
Thaliporphine, an aporphine alkaloid derived from the plant Neolitsea konishii, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, cardioprotective, and neuroprotective properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Nitric Oxide Synthase (NOS) : this compound selectively inhibits the expression of inducible NOS in macrophages stimulated by lipopolysaccharides (LPS) and interleukin-1 beta (IL-1β). This inhibition reduces nitrite accumulation, a marker of inflammatory response .
- Suppression of NFκB Signaling : Research indicates that this compound can suppress NFκB signaling pathways, which are crucial in mediating inflammatory responses. This suppression is linked to its cardioprotective effects in models of sepsis .
- Reduction of Inflammatory Cytokines : this compound has been shown to decrease levels of tumor necrosis factor-alpha (TNFα) and other inflammatory markers, contributing to its anti-inflammatory properties .
1. Cardiac Function Preservation in Endotoxemic Rabbits
A pivotal study evaluated the effects of this compound on cardiac function in rabbits subjected to LPS-induced sepsis. The results demonstrated:
- Improvement in Hemodynamic Parameters : this compound administration improved both preload-dependent and independent hemodynamic parameters. It significantly recovered left ventricular systolic function after LPS injection.
- Biochemical Markers : There was a notable decrease in serum concentrations of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH), indicating reduced myocardial injury .
Parameter | Control Group | This compound Group (1 mg/kg) | This compound Group (3 mg/kg) |
---|---|---|---|
Blood pH | 7.51 ± 0.02 | 7.46 ± 0.04 | 7.55 ± 0.02 |
Glucose Level (mg/dl) | 157.00 ± 12.73 | 114.67 ± 13.29 | 143.17 ± 2.95 |
cTnI (ng/ml) | Elevated | Significantly Reduced | Significantly Reduced |
2. Neuroprotective Effects Against Acute Lung Injury
In another study focusing on traumatic brain injury (TBI), a derivative of this compound (TM-1) was tested for its effects on acute lung injury:
- Reduction in Aquaporin Expression : TM-1 significantly decreased the expression levels of aquaporins AQP1 and AQP4, which are implicated in pulmonary edema following TBI.
- Histopathological Improvements : The treatment improved histological outcomes in lung tissue, suggesting protective effects against injury-induced edema .
Broader Implications and Therapeutic Potential
This compound's diverse pharmacological activities suggest potential therapeutic applications across various medical fields:
- Cardiology : Its ability to improve cardiac function during septic conditions positions this compound as a candidate for treating sepsis-related cardiac dysfunction.
- Pulmonology : The neuroprotective properties observed in lung injury models indicate that this compound derivatives could be beneficial in managing acute lung injuries associated with neurological conditions.
Properties
IUPAC Name |
2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAERKXUSZPTMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5083-88-5 | |
Record name | Thaliporphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005083885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thaliporphine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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